2-Methyl-1,4-diazepan-5-one trifluoroacetate
Overview
Description
2-Methyl-1,4-diazepan-5-one trifluoroacetate is a chemical compound with the empirical formula C8H13F3N2O3 and a molecular weight of 242.20 g/mol . This compound is part of a class of chemicals known as diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. The trifluoroacetate group adds unique properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Methyl-1,4-diazepan-5-one trifluoroacetate typically involves the reaction of 2-methyl-1,4-diazepan-5-one with trifluoroacetic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the trifluoroacetate salt . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product.
Chemical Reactions Analysis
2-Methyl-1,4-diazepan-5-one trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-1,4-diazepan-5-one trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-diazepan-5-one trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
2-Methyl-1,4-diazepan-5-one trifluoroacetate can be compared with other diazepane derivatives, such as:
1,4-Diazepan-2-one: Lacks the trifluoroacetate group, resulting in different chemical properties and reactivity.
1-Methyl-1,4-diazepan-5-one: Similar structure but without the trifluoroacetate group, leading to variations in biological activity and applications.
Tetrahydro-1,4-thiazepan-5-one:
Properties
IUPAC Name |
2-methyl-1,4-diazepan-5-one;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2HF3O2/c1-5-4-8-6(9)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3,(H,8,9);(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAILCXIFILUQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CCN1.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390655-06-7 | |
Record name | 5H-1,4-Diazepin-5-one, hexahydro-2-methyl-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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